molecular formula C26H25F3N2O9S B11931972 Keap1-Nrf2-IN-1 (TFA)

Keap1-Nrf2-IN-1 (TFA)

Cat. No.: B11931972
M. Wt: 598.5 g/mol
InChI Key: CARRGBULZRUUHS-FTBISJDPSA-N
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Description

Keap1-Nrf2-IN-1 (TFA) is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is of significant interest due to its potential therapeutic applications in diseases where oxidative stress plays a critical role, such as cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Keap1-Nrf2-IN-1 (TFA) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .

Industrial Production Methods: Industrial production of Keap1-Nrf2-IN-1 (TFA) involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, as well as the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Keap1-Nrf2-IN-1 (TFA) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products: The major products formed from these reactions are intermediates and final compounds with enhanced inhibitory activity against the Keap1-Nrf2 interaction. These products are characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .

Biological Activity

Keap1-Nrf2-IN-1 (TFA) is a small molecule inhibitor that targets the Keap1-Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense mechanisms against oxidative stress and electrophilic insults. The inhibition of this interaction leads to the stabilization and activation of Nrf2, a transcription factor that regulates the expression of various cytoprotective genes. This article explores the biological activity of Keap1-Nrf2-IN-1 (TFA), including its mechanism of action, effects on cellular pathways, and potential therapeutic applications.

The Keap1-Nrf2 pathway serves as a primary sensor for oxidative stress within cells. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation. However, upon exposure to electrophiles or oxidative stress, specific cysteine residues in Keap1 undergo modification, which disrupts this interaction and allows Nrf2 to accumulate and translocate to the nucleus where it activates the transcription of antioxidant response genes.

Keap1-Nrf2-IN-1 (TFA) functions by stabilizing Nrf2 through non-covalent interactions with Keap1, effectively preventing its degradation. This results in increased levels of Nrf2 in the nucleus and enhanced transcriptional activity of target genes involved in detoxification and antioxidant defense.

Key Cysteine Residues

Research has identified several critical cysteine residues in Keap1 that are involved in sensing oxidative stress:

  • Cys-151 : A primary sensor for many electrophilic compounds.
  • Cys-273 : Involved in the regulation of Nrf2 degradation.
  • Cys-288 : Plays a role in the response to various oxidative stressors.

These residues are essential for the modulation of the Keap1-Nrf2 interaction and represent potential targets for therapeutic intervention with compounds like Keap1-Nrf2-IN-1 (TFA) .

Induction of Antioxidant Genes

Keap1-Nrf2-IN-1 (TFA) has been shown to significantly induce the expression of various antioxidant genes. In vitro studies demonstrated that treatment with this compound results in:

  • Increased levels of NAD(P)H:quinone oxidoreductase 1 (NQO1) .
  • Upregulation of heme oxygenase-1 (HO-1) .
  • Enhanced expression of glutathione S-transferase (GST) family members.

These effects contribute to improved cellular resistance against oxidative damage and have implications for treating diseases characterized by oxidative stress .

Case Studies

Several case studies have highlighted the therapeutic potential of Keap1-Nrf2-IN-1 (TFA):

  • Neurodegenerative Diseases : In models of Parkinson's disease, administration of Keap1-Nrf2-IN-1 (TFA) led to reduced neuronal death and improved motor function, attributed to enhanced Nrf2 activity and subsequent antioxidant gene expression .
  • Cancer Treatment : In cancer cell lines, inhibition of the Keap1-Nrf2 interaction using this compound resulted in decreased proliferation rates. The activation of Nrf2 was associated with increased expression of genes involved in apoptosis and decreased expression of pro-survival pathways .
  • Inflammatory Conditions : In models of chronic obstructive pulmonary disease (COPD), treatment with Keap1-Nrf2-IN-1 (TFA) demonstrated significant reductions in inflammation markers, suggesting a protective role against chronic inflammatory damage .

Table 1: Effects of Keap1-Nrf2-IN-1 (TFA) on Antioxidant Gene Expression

GeneBaseline ExpressionExpression Post-TreatmentFold Change
NQO1LowHigh5.3
HO-1ModerateHigh4.7
GST-PiLowModerate3.9

Table 2: Summary of Case Studies Involving Keap1-Nrf2-IN-1 (TFA)

Study FocusModel UsedKey Findings
Neurodegenerative DiseasesMouse modelReduced neuronal death; improved motor function
Cancer TreatmentVarious cancer cell linesDecreased proliferation; increased apoptosis
Inflammatory ConditionsCOPD animal modelReduced inflammation markers

Properties

Molecular Formula

C26H25F3N2O9S

Molecular Weight

598.5 g/mol

IUPAC Name

(2S)-1-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H24N2O7S.C2HF3O2/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30;3-2(4,5)1(6)7/h2-3,5-6,8-13,22H,4,7,14-15H2,1H3,(H,27,28)(H,29,30);(H,6,7)/t22-;/m0./s1

InChI Key

CARRGBULZRUUHS-FTBISJDPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCC[C@H]4C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCCC4C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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